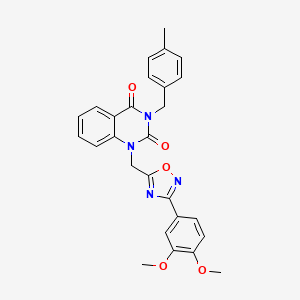

![molecular formula C18H20N4O4S B3010909 2-((3-(3,4-二甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)丁酸甲酯 CAS No. 852437-98-0](/img/structure/B3010909.png)

2-((3-(3,4-二甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)丁酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

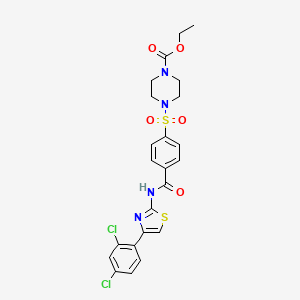

“Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate” is a chemical compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives, such as the one , often involves the use of green chemistry approaches . For instance, a two-step synthesis process can be employed, starting with anthranilic acid and using deep eutectic solvents (DESs) and microwave-induced synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is present as a central structural component in a number of drug classes . It also contains a dimethoxyphenyl group and a pyridazinyl group attached to the triazole ring.Chemical Reactions Analysis

Triazole compounds, including this one, are known to readily react with a variety of enzymes and receptors in the biological system . This makes them versatile in their biological activities and allows them to be used in a wide range of applications.科学研究应用

抗增殖活性

2-((3-(3,4-二甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)丁酸甲酯及其衍生物在抗增殖活性方面显示出潜力。Ilić 等(2011 年)的研究表明,某些 [1,2,4]三唑并[4,3-b]哒嗪衍生物抑制了内皮细胞和肿瘤细胞的增殖,表明其在癌症治疗中具有作用 (Ilić 等,2011 年)。

抗氧化性能

与 2-((3-(3,4-二甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)丁酸甲酯相关的化合物表现出显着的抗氧化能力。例如,Shakir 等(2017 年)合成了在某些检测中显示出比抗坏血酸更高的抗氧化能力的衍生物 (Shakir 等,2017 年)。

抗癌剂

Rostom 等(2011 年)报道了合成具有各种药效团的新型吡啶酮,对某些癌细胞系表现出中等的抗肿瘤潜力。这表明这些化合物在癌症治疗中具有潜在的用途 (Rostom 等,2011 年)。

合成和结构

各种研究探索了 2-((3-(3,4-二甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)丁酸甲酯衍生物的合成和结构表征。例如,Dovbnya 等(2022 年)开发了合成类似化合物的工艺,并评估了它们的物理化学性质和抗氧化活性 (Dovbnya 等,2022 年)。

潜在治疗应用

除了抗癌和抗氧化特性外,2-((3-(3,4-二甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)丁酸甲酯的衍生物还被探索用于其他治疗应用。例如,对新型 ([1,2,4]三唑并[1,5-b]哒嗪-6-基) 氧烷基磺酰胺的研究表明其在治疗哮喘和其他呼吸道疾病方面具有潜在价值 (Kuwahara 等,1997 年)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Compounds with similar structures have been reported to have promising antitumor activity against the human hepatocellular carcinoma cell line .

Action Environment

It is known that the synthesis of similar compounds involves acid-catalyzed cyclization , which suggests that the reaction environment could potentially influence the compound’s synthesis and stability.

未来方向

属性

IUPAC Name |

methyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-5-14(18(23)26-4)27-16-9-8-15-19-20-17(22(15)21-16)11-6-7-12(24-2)13(10-11)25-3/h6-10,14H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJQIXNITKOGNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3010828.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B3010833.png)

![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide](/img/structure/B3010840.png)

![2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010841.png)

![1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid](/img/structure/B3010842.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3010847.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3010849.png)